N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)-1-naphthamide
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Overview
Description
N~1~-{4-[(6-METHYL-2-MORPHOLINO-4-PYRIMIDINYL)AMINO]PHENYL}-1-NAPHTHAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthamide core linked to a morpholino-pyrimidinyl moiety, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(6-METHYL-2-MORPHOLINO-4-PYRIMIDINYL)AMINO]PHENYL}-1-NAPHTHAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the morpholino group, and the coupling of the naphthamide moiety. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholino Group: This can be achieved through nucleophilic substitution reactions using morpholine and suitable leaving groups.
Coupling with Naphthamide: The final step involves coupling the pyrimidine derivative with a naphthamide precursor, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(6-METHYL-2-MORPHOLINO-4-PYRIMIDINYL)AMINO]PHENYL}-1-NAPHTHAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-{4-[(6-METHYL-2-MORPHOLINO-4-PYRIMIDINYL)AMINO]PHENYL}-1-NAPHTHAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-{4-[(6-METHYL-2-MORPHOLINO-4-PYRIMIDINYL)AMINO]PHENYL}-1-NAPHTHAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[[6-methyl-2-(methylthio)-5-prop-2-enyl-4-pyrimidinyl]amino]phenyl]ethanone
- Other pyrimidine-based compounds : These include various derivatives with different substituents on the pyrimidine ring.
Uniqueness
N~1~-{4-[(6-METHYL-2-MORPHOLINO-4-PYRIMIDINYL)AMINO]PHENYL}-1-NAPHTHAMIDE is unique due to its specific combination of a naphthamide core and a morpholino-pyrimidinyl moiety. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C26H25N5O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H25N5O2/c1-18-17-24(30-26(27-18)31-13-15-33-16-14-31)28-20-9-11-21(12-10-20)29-25(32)23-8-4-6-19-5-2-3-7-22(19)23/h2-12,17H,13-16H2,1H3,(H,29,32)(H,27,28,30) |
InChI Key |
ADGIOMOPQNEKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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